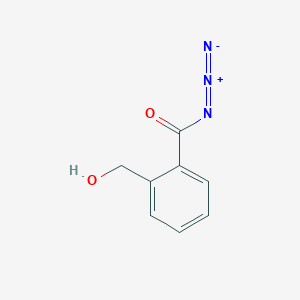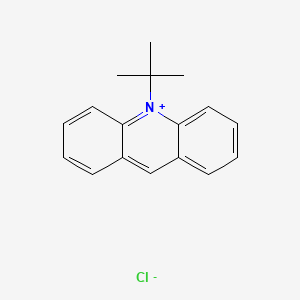
10-Tert-butylacridin-10-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Tert-butylacridin-10-ium chloride: is an organic compound with the molecular formula C_17H_20ClN. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. The presence of the tert-butyl group at the 10th position of the acridine ring and the chloride ion makes this compound unique. Acridine derivatives are known for their applications in various fields, including medicinal chemistry and photochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 10-tert-butylacridin-10-ium chloride typically involves the alkylation of acridine with tert-butyl chloride in the presence of a strong base. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
Acridine+tert-Butyl chloride→10-Tert-butylacridin-10-ium chloride
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: 10-Tert-butylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert the compound into dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 10-Tert-butylacridin-10-ium chloride is used as a precursor in the synthesis of other acridine derivatives. It is also employed in photochemical studies due to its unique electronic properties.
Biology: In biological research, acridine derivatives are studied for their potential as DNA intercalators. These compounds can insert themselves between DNA base pairs, affecting DNA replication and transcription.
Medicine: Acridine derivatives, including this compound, are investigated for their potential as anticancer agents. Their ability to interact with DNA makes them promising candidates for chemotherapy.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for various applications.
Wirkmechanismus
The mechanism of action of 10-tert-butylacridin-10-ium chloride involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA molecule. This can inhibit DNA replication and transcription, leading to cell death. The molecular targets include DNA polymerase and topoisomerase enzymes, which are essential for DNA synthesis and repair.
Vergleich Mit ähnlichen Verbindungen
Acridine: The parent compound of 10-tert-butylacridin-10-ium chloride.
Acridone: An oxidized derivative of acridine.
Dihydroacridine: A reduced form of acridine.
Uniqueness: this compound is unique due to the presence of the tert-butyl group, which enhances its stability and alters its electronic properties. This makes it more suitable for certain applications, such as photochemical studies and industrial dye production.
Eigenschaften
CAS-Nummer |
61611-55-0 |
|---|---|
Molekularformel |
C17H18ClN |
Molekulargewicht |
271.8 g/mol |
IUPAC-Name |
10-tert-butylacridin-10-ium;chloride |
InChI |
InChI=1S/C17H18N.ClH/c1-17(2,3)18-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)18;/h4-12H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QPDNQLKHSLACDF-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)[N+]1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Hydroxymethyl)amino]-4H-1-benzothiopyran-4-one](/img/structure/B14584336.png)
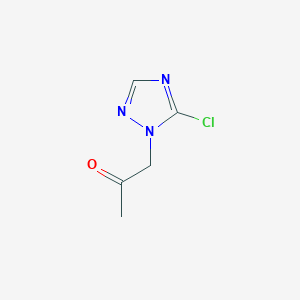
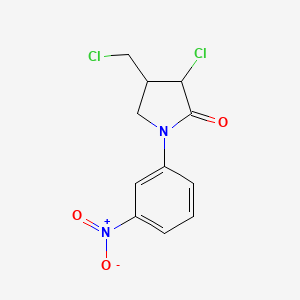
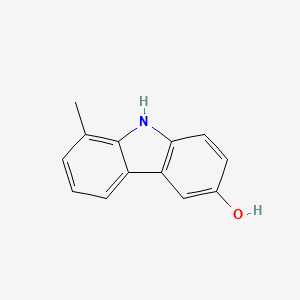
![1-{[2-(Ethenesulfonyl)ethenyl]sulfanyl}-4-fluorobenzene](/img/structure/B14584357.png)
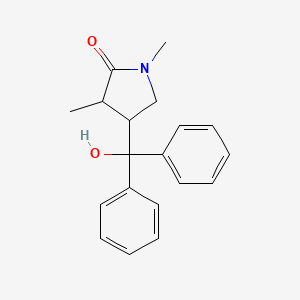
![2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-pyran](/img/structure/B14584372.png)
![2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate](/img/structure/B14584378.png)
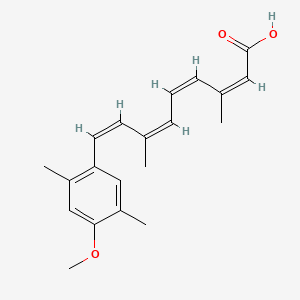
![Spiro[bicyclo[4.3.1]decane-10,2'-oxirane]](/img/structure/B14584391.png)
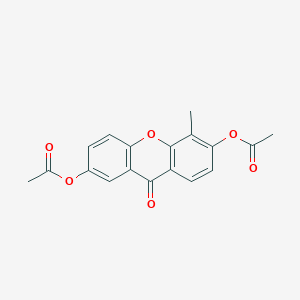
![[(Cyanocarbonyl)(phenyl)amino]benzene](/img/structure/B14584399.png)

